B1574642 HQK-1004

HQK-1004

Cat. No.: B1574642
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies and lymphoproliferative disorders. It operates via a novel mechanism: inducing the expression of latent viral proteins in EBV-infected tumor cells, thereby sensitizing them to antiviral agents like valganciclovir or ganciclovir .

The drug was administered intravenously, targeting patients with relapsed or refractory EBV-positive malignancies who had failed standard therapies .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HQK1004;  HQK 1004;  HQK-1004;  SCFA HQK1004;  SCFA HQK 1004;  SCFA HQK-1004

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares HQK-1004 with structurally or functionally analogous compounds in viral-associated cancer therapy:

Compound Mechanism Indication Development Phase Status Key Differentiation
This compound Induces viral protein expression EBV+ lymphoid malignancies Phase 2 Terminated Targets latent EBV via host sensitization
Valganciclovir Inhibits viral DNA polymerase CMV infections, EBV-associated cancers Approved Marketed Direct antiviral; limited efficacy in latency
Deoxycytidine Nucleoside analog, disrupts DNA synthesis Acute myeloid leukemia (AML) Approved Marketed Broad antimetabolite, non-viral-specific
FV-100 Helicase-primase inhibitor Varicella-zoster virus infection Phase 3 Active Targets herpesvirus replication machinery
Ad-OC-hsvTK Suicide gene therapy (HSV-TK + GCV) Prostate cancer Phase 1 Active Gene therapy requiring viral vector delivery

Key Findings from Comparative Analysis:

Mechanistic Uniqueness: this compound’s approach of reactivating latent EBV proteins (e.g., TK, LMP1) differentiates it from direct antivirals like valganciclovir or nucleoside analogs (e.g., deoxycytidine). This strategy aims to convert "immune-silent" tumors into immunogenic targets . In contrast, gene therapies like Ad-OC-hsvTK rely on viral vectors to deliver thymidine kinase genes, enabling ganciclovir-mediated cytotoxicity. This compound avoids vector-related risks but requires intact host immune responses .

Clinical Efficacy and Limitations :

  • This compound’s Phase 2 trial termination (NCT00992732) suggests challenges in achieving durable responses or managing toxicity. In comparison, valganciclovir, though effective against active EBV replication, fails to address latent reservoirs .
  • FV-100 and Ad-OC-hsvTK demonstrate broader applicability in viral infections and solid tumors, respectively, but lack this compound’s focus on EBV-specific malignancies .

Safety and Tolerability :

  • This compound’s preclinical data highlighted risks of off-target immune activation, whereas valganciclovir and deoxycytidine exhibit well-characterized myelosuppressive and nephrotoxic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.